molecular formula C10H13N5OS2 B4738488 2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylbutanamide

2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylbutanamide

Cat. No. B4738488
M. Wt: 283.4 g/mol
InChI Key: IJIYQMAFMFPXDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylbutanamide is a chemical compound that has gained attention in the scientific community due to its potential application in various fields.

Mechanism of Action

The mechanism of action of 2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylbutanamide is not fully understood. However, studies suggest that the compound may inhibit bacterial growth by disrupting the cell membrane or by inhibiting protein synthesis. It may also act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
Studies have shown that 2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylbutanamide has low toxicity and does not cause significant changes in biochemical and physiological parameters in animal models. However, further studies are needed to fully understand the effects of this compound on human health.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylbutanamide in lab experiments is its potential as an antimicrobial and anti-inflammatory agent. Its low toxicity also makes it a promising compound for further research. However, limitations include the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

For research on 2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylbutanamide include investigating its potential as a therapeutic agent for bacterial infections and inflammatory diseases. Studies could also focus on determining its mechanism of action and potential side effects in humans. Additionally, the compound could be further modified to improve its efficacy and reduce any potential side effects.

Scientific Research Applications

2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylbutanamide has shown potential in various scientific research applications. It has been studied for its antimicrobial properties, with promising results against bacteria such as Staphylococcus aureus and Escherichia coli. The compound has also been investigated for its potential as an anti-inflammatory agent, with studies showing a reduction in inflammation in animal models.

properties

IUPAC Name

2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5OS2/c1-3-7(18-10-14-12-6-15(10)2)8(16)13-9-11-4-5-17-9/h4-7H,3H2,1-2H3,(H,11,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJIYQMAFMFPXDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NC=CS1)SC2=NN=CN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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